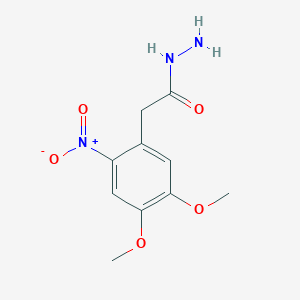

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide is an organic compound with the molecular formula C10H13N3O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of two methoxy groups, a nitro group, and an acetohydrazide moiety attached to a phenyl ring.

Preparation Methods

The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide typically involves the reaction of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it valuable in biochemical research.

Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins and enzymes plays a crucial role in its biological activity .

Comparison with Similar Compounds

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide can be compared with other similar compounds such as:

2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: This compound shares a similar structure but lacks the acetohydrazide moiety.

4’,5’-Dimethoxy-2’-nitroacetophenone: This compound has a similar phenyl ring with methoxy and nitro groups but differs in the presence of an acetophenone moiety instead of an acetohydrazide.

The unique combination of functional groups in this compound makes it distinct and valuable for various research applications.

Biological Activity

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C10H13N3O5

- Molecular Weight : 243.23 g/mol

- CAS Number : 714789

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group and methoxy substituents enhances its reactivity and affinity towards specific enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

- Cell Lines Tested :

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 6.19 ± 0.50 | HepG2 |

| This compound | 5.10 ± 0.40 | MCF-7 |

| Doxorubicin | 7.94 ± 0.60 | HepG2 |

| Sorafenib | 9.18 ± 0.60 | HepG2 |

The compound exhibited a significant reduction in cell viability at concentrations comparable to established chemotherapeutic agents like doxorubicin and sorafenib, indicating its potential as an anticancer agent .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. The presence of methoxy groups is believed to enhance its electron-donating capacity, which is crucial for scavenging free radicals.

Case Studies and Research Findings

- Study on HepG2 Cells :

- In Vivo Studies :

- Structure-Activity Relationship (SAR) :

Properties

IUPAC Name |

2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5/c1-17-8-3-6(4-10(14)12-11)7(13(15)16)5-9(8)18-2/h3,5H,4,11H2,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIURPSCHWTXDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)NN)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351944 |

Source

|

| Record name | 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16392-68-0 |

Source

|

| Record name | 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.